

Comparative analysis of (2-Aminophenyl)(pyrrolidin-1-yl)methanone and pyrovalerone

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Compound of Interest

Compound Name: (2-Aminophenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B184215

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Comparative Analysis: (2-Aminophenyl)(pyrrolidin-1-yl)methanone and Pyrovalerone

A direct comparative analysis between **(2-Aminophenyl)(pyrrolidin-1-yl)methanone** and pyrovalerone is not feasible at this time due to a significant lack of publicly available pharmacological and biological data for **(2-Aminophenyl)(pyrrolidin-1-yl)methanone**.

Extensive searches for experimental data, including mechanism of action, receptor binding affinities, and physiological effects, yielded no specific information for this compound. The available information is limited to its chemical structure and basic identifiers.

In contrast, pyrovalerone is a well-characterized central nervous system stimulant. This guide will provide a detailed overview of pyrovalerone's properties and, where possible, highlight the structural differences with **(2-Aminophenyl)(pyrrolidin-1-yl)methanone** to offer a foundational chemical comparison.

Chemical Structure and Properties

A fundamental point of comparison between the two molecules is their chemical structure.

| Feature | (2-Aminophenyl)(pyrrolidin-1-yl)methanone | Pyrovalerone |
|------------------|---|---|
| Chemical Formula | C ₁₁ H ₁₄ N ₂ O[1] | C ₁₆ H ₂₃ NO[2] |
| Molar Mass | 190.24 g/mol [1] | 245.36 g/mol |
| IUPAC Name | (2-aminophenyl)(pyrrolidin-1-yl)methanone[1] | 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one |
| Core Structure | Aminobenzoyl-pyrrolidine | Phenyl-pyrrolidinyl-pentanone (substituted cathinone) |

(2-Aminophenyl)(pyrrolidin-1-yl)methanone features an aminophenyl group attached to a pyrrolidinyl methanone structure.

Pyrovalerone, a synthetic cathinone, has a more complex structure characterized by a 4-methylphenyl group, a pentanone backbone, and a pyrrolidine ring.[1][2]

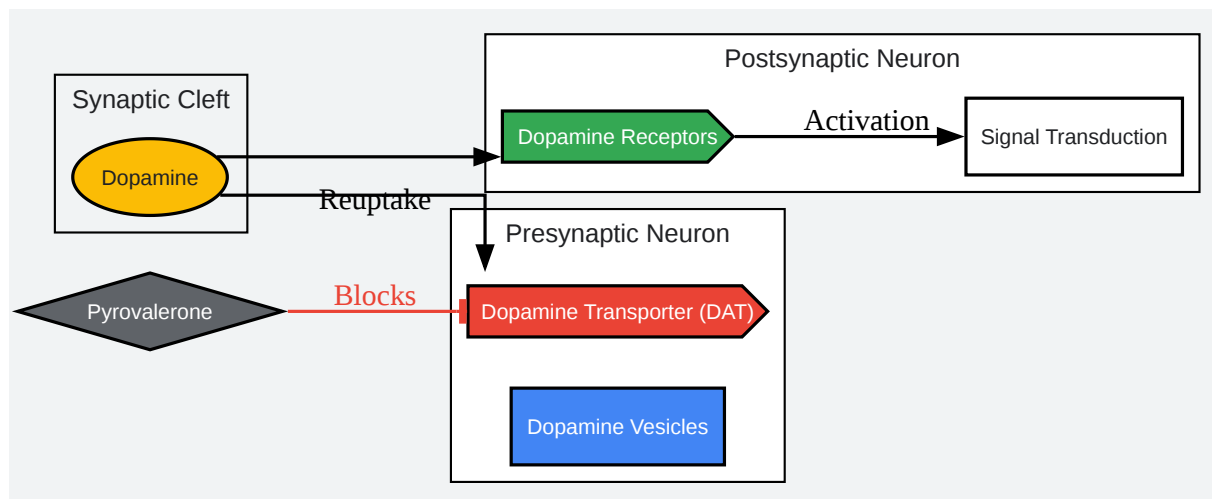
Pyrovalerone: A Detailed Profile

Pyrovalerone is a psychoactive substance that acts as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[3] This mechanism of action is central to its stimulant effects.

Mechanism of Action

Pyrovalerone functions by blocking the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron.[3] This leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, enhancing noradrenergic and dopaminergic neurotransmission.

The signaling pathway for dopamine, a key target of pyrovalerone, is illustrated below.



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Dopaminergic synapse and the action of pyrovalerone.

Pharmacological Effects

The primary pharmacological effects of pyrovalerone are consistent with its role as a CNS stimulant and include:

- Increased alertness and wakefulness
- Euphoria
- Anorexia (appetite suppression)
- Psychomotor agitation

Historically, pyrovalerone was used clinically for the treatment of chronic fatigue and as an anorectic, but it was withdrawn from the market due to a high potential for abuse and dependence.

Experimental Data on Monoamine Transporter Inhibition

The following table summarizes the inhibitory activity of pyrovalerone on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Lower

IC₅₀ values indicate greater potency.

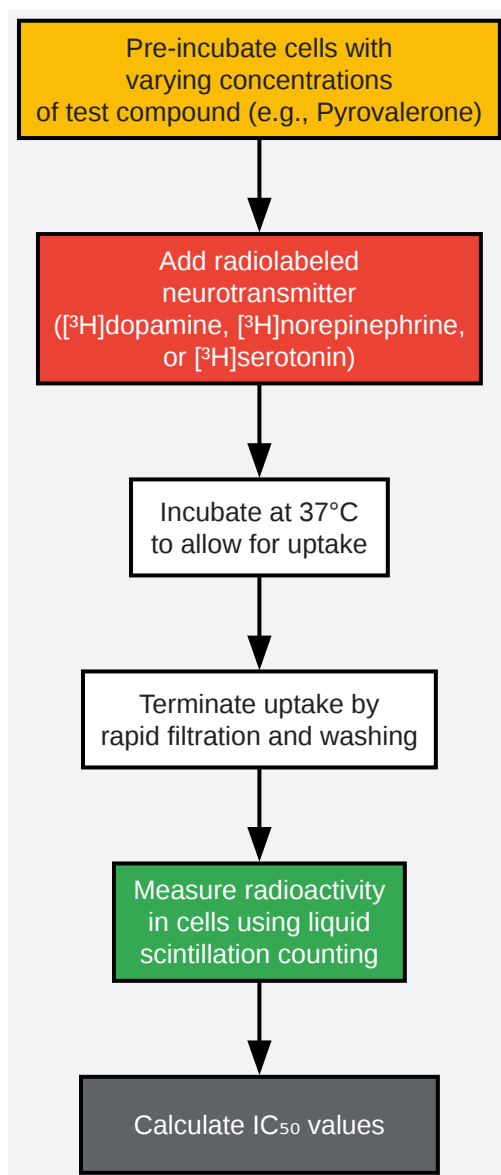
| Transporter | Inhibition Potency (IC ₅₀ , nM) |
|----------------------------------|--|
| Dopamine Transporter (DAT) | 12.8 |
| Norepinephrine Transporter (NET) | 49.3 |
| Serotonin Transporter (SERT) | >10,000 |

Data from Meltzer et al. (2006). J. Med. Chem. 49(4), 1420-1432.

This data quantitatively demonstrates pyrovalerone's high potency and selectivity for inhibiting dopamine and norepinephrine reuptake with negligible effects on the serotonin transporter.

Experimental Protocol: Monoamine Uptake Inhibition Assay

The following is a generalized protocol for determining the in vitro potency of compounds to inhibit monoamine uptake, similar to the methods used to characterize pyrovalerone.



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Workflow for monoamine uptake inhibition assay.

Conclusion

While a comprehensive comparative analysis of **(2-Aminophenyl)(pyrrolidin-1-yl)methanone** and pyrovalerone is not possible due to the absence of pharmacological data for the former, the available information on pyrovalerone provides a clear profile of a potent and selective norepinephrine-dopamine reuptake inhibitor. Its chemical structure, mechanism of action, and quantitative effects on monoamine transporters are well-documented.

For a meaningful comparison to be made, future research would need to investigate the biological activity of **(2-Aminophenyl)(pyrrolidin-1-yl)methanone**, including its affinity for CNS receptors and transporters, and its in vivo physiological effects. Without such data, any comparison is limited to the structural and chemical properties of the two molecules. Researchers interested in the pharmacology of pyrrolidine-containing compounds are encouraged to consider the vast body of literature on synthetic cathinones and their analogs for further comparative studies.

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